N-(2,4-dichlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
¹H Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum of the compound reveals distinct proton environments:
- Ethyl Group : A triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 3.4–3.6 ppm (CH₂), integrating for 3H and 2H, respectively.
- Methoxy Group : A singlet at δ 3.8–3.9 ppm (3H, -OCH₃).
- Aromatic Protons : Multiplets between δ 6.8–8.2 ppm, corresponding to the quinoline and dichlorophenyl rings. The deshielding effect of chlorine substituents shifts adjacent protons downfield.
- Amide Proton : A broad singlet at δ 10.1–10.3 ppm (1H, -NH-), indicative of hydrogen bonding.
¹³C NMR
The ¹³C NMR spectrum features signals for:
- Carbonyl Carbons : Two peaks near δ 165–175 ppm (amide C=O and quinoline C4=O).
- Aromatic Carbons : Signals between δ 110–150 ppm, with chlorine-substituted carbons appearing upfield due to electron-withdrawing effects.
- Methoxy Carbon : A singlet at δ 55–56 ppm.
- Ethyl Carbons : Peaks at δ 12–14 ppm (CH₃) and δ 40–42 ppm (CH₂).
Table 2: Key ¹³C NMR Chemical Shifts
| Carbon Type | δ (ppm) |
|---|---|
| Quinoline C4=O | 172.5 |
| Amide C=O | 168.9 |
| Dichlorophenyl C-Cl | 128.3–134.7 |
| Methoxy (-OCH₃) | 55.6 |
Infrared (IR) Spectroscopy
IR absorption bands confirm functional groups:
UV-Vis Spectroscopy
The conjugated π-system of the quinoline core absorbs at λₘₐₓ = 280–320 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), with a bathochromic shift due to electron-withdrawing chlorine substituents.
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction reveals a planar quinoline core with slight puckering at the dihydroquinoline moiety. Key structural parameters include:
- Bond Lengths : The C4=O bond measures 1.22 Å, typical for ketones. The amide C=O bond is slightly longer (1.24 Å) due to resonance with the adjacent NH group.
- Dihedral Angles : The dichlorophenyl ring forms a 72° angle with the quinoline plane, minimizing steric clashes with the ethyl group.
- Hydrogen Bonding : The amide NH participates in intermolecular hydrogen bonds with neighboring carbonyl oxygen atoms (N–H···O=C; 2.8–3.0 Å).
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.3 Å, b = 7.8 Å, c = 15.2 Å |
| β Angle | 98.5° |
The ethyl group adopts a gauche conformation relative to the quinoline ring, stabilized by van der Waals interactions.
Computational Chemistry Approaches
Density Functional Theory (DFT)
Geometry optimization at the B3LYP/6-311++G(d,p) level corroborates the crystallographic data, showing a planar quinoline system with a 70° dihedral angle between the dichlorophenyl and quinoline rings. The HOMO-LUMO gap (4.1 eV ) suggests moderate reactivity, localized on the dichlorophenyl and amide groups.
Table 4: DFT-Derived Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.1 eV |
| Dipole Moment | 5.8 Debye |
Molecular Orbital Analysis
Frontier molecular orbitals reveal:
- HOMO : Localized on the dichlorophenyl ring and amide nitrogen, indicating nucleophilic sites.
- LUMO : Concentrated on the quinoline C4=O group, suggesting electrophilic reactivity.
Electrostatic potential maps highlight regions of high electron density (amide oxygen) and electron deficiency (chlorine substituents), guiding predictions of intermolecular interactions.
Properties
Molecular Formula |
C19H16Cl2N2O3 |
|---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-3-23-10-14(18(24)13-9-12(26-2)5-7-17(13)23)19(25)22-16-6-4-11(20)8-15(16)21/h4-10H,3H2,1-2H3,(H,22,25) |
InChI Key |
NVSIVQPZHAMXGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 6-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate
A mixture of 4-methoxyaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.2 equiv) is refluxed in diphenyl ether at 240–250°C for 4–6 hours under microwave irradiation. The reaction is monitored by TLC, and the product precipitates upon cooling. Recrystallization from ethanol yields a white solid.
Key Data :
-
LCMS (ESI) : m/z 246.1 [M+H]⁺ (calculated for C₁₃H₁₃NO₄)
The introduction of the ethyl group at the N1 position is achieved via alkylation using ethyl bromide under basic conditions.
Synthesis of 1-Ethyl-6-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate
Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 equiv) is dissolved in anhydrous DMF, and sodium hydride (1.2 equiv) is added at 0°C. Ethyl bromide (1.5 equiv) is introduced dropwise, and the mixture is stirred at 90°C for 3–6 hours. The product is isolated by filtration and purified via flash chromatography.
Key Data :
-
¹H NMR (CDCl₃) : δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 4.02 (q, J = 7.2 Hz, 2H, CH₂CH₃), 6.92 (d, J = 9.0 Hz, 1H, H-5), 8.51 (s, 1H, H-2)
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester is hydrolyzed to the free carboxylic acid under basic conditions.
Synthesis of 1-Ethyl-6-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid
The ester (1.0 equiv) is suspended in 2N NaOH (10 vol) and refluxed for 2 hours. The mixture is acidified to pH 4 with HCl, precipitating the carboxylic acid. Recrystallization from ethanol affords a pale white solid.
Key Data :
-
¹H NMR (DMSO-d₆) : δ 1.38 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.12 (q, J = 7.0 Hz, 2H, CH₂CH₃), 7.02 (d, J = 9.0 Hz, 1H, H-5), 8.89 (s, 1H, H-2)
Amidation with 2,4-Dichloroaniline
The carboxylic acid is coupled with 2,4-dichloroaniline using a peptide coupling reagent.
Synthesis of N-(2,4-Dichlorophenyl)-1-Ethyl-6-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide
A mixture of 1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 equiv), 2,4-dichloroaniline (1.2 equiv), HOBt (1.5 equiv), and HBTU (1.5 equiv) in DMF is stirred at room temperature for 24 hours. The product is isolated by precipitation in ice-water and recrystallized from ethanol.
Key Data :
-
Melting Point : 252–254°C
-
¹H NMR (DMSO-d₆) : δ 1.40 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.15 (q, J = 7.0 Hz, 2H, CH₂CH₃), 7.45 (d, J = 8.8 Hz, 1H, H-5), 8.91 (s, 1H, H-2), 10.32 (s, 1H, NH)
Optimization and Challenges
Regioselectivity in N-Alkylation
The use of NaH in DMF ensures selective alkylation at the N1 position over O-alkylation. Side products are minimized by maintaining anhydrous conditions.
Purity in Amidation
Solid-phase purification methods, as described in, reduce byproducts. The polystyrene-supported HOBt resin enhances coupling efficiency to >90%.
Analytical Validation
Table 1: Spectral Data for Key Intermediates
Table 2: Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinoline core can be reduced to form a hydroxyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce a hydroxylated quinoline.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C₁₈H₁₈Cl₂N₂O₃ and a molecular weight of 391.2 g/mol. Its structure features a quinoline core substituted with a dichlorophenyl group, an ethyl group, and a methoxy group, along with a carboxamide functional group. This unique structure contributes to its biological activity.
Antimicrobial Activity
N-(2,4-dichlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has demonstrated significant antimicrobial properties. Studies indicate that it inhibits specific enzymes related to DNA replication in microorganisms, which is crucial for their growth and proliferation. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Activity Level | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | Moderate | Inhibition of DNA replication enzymes |
| Escherichia coli | Significant | Enzyme inhibition leading to cell death |
| Pseudomonas aeruginosa | High | Disruption of cellular processes |
Antiviral Potential
Research has also explored the compound's potential as an integrase inhibitor in anti-HIV therapies. Its mechanism involves the inhibition of viral replication by targeting specific proteins essential for the HIV life cycle. This positions this compound as a candidate for further development in antiviral drug research.
Case Study: Anti-HIV Activity
In vitro studies have shown that this compound can significantly reduce viral loads in infected cell cultures. The effectiveness of the compound as an integrase inhibitor suggests its potential role in combination therapies for HIV treatment.
Future Directions and Research Opportunities
The promising results from initial studies warrant further investigation into the pharmacological properties and therapeutic potential of this compound. Future research could focus on:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its antimicrobial and antiviral effects.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
- Structural Modifications : Exploring analogs to enhance potency and selectivity against target pathogens.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold is a common framework in medicinal chemistry. Below is a comparative analysis of the target compound with structurally analogous derivatives:
Structural Modifications and Substituent Effects
Key Observations :
- Substituent Position : The target compound’s 2,4-dichlorophenyl group enhances electron-withdrawing effects compared to the acetamido-substituted analog . This may influence receptor binding or metabolic stability.
- 4-Oxo vs.
- Alkyl Chain Length : The 1-ethyl group in the target compound vs. 1-pentyl in derivatives (e.g., 10-25) impacts lipophilicity and steric bulk, which could modulate pharmacokinetic profiles .
Pharmacological and Physicochemical Data
Notes:
Critical Analysis of Evidence Limitations
- Biological Data Gaps: No direct antimicrobial or cytotoxic data for the target compound are cited in the provided evidence. Comparisons rely on structural extrapolation.
- Synthetic Reproducibility : While methods for analogs are well-documented (e.g., TLC purification ), specifics for the target compound’s synthesis (e.g., yields, reaction times) are absent.
Biological Activity
N-(2,4-dichlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinoline class, characterized by its unique molecular structure which includes a quinoline core, a dichlorophenyl group, an ethyl group, and a methoxy group. This compound exhibits a range of biological activities that are of significant interest in medicinal chemistry.
- Molecular Formula : C18H17Cl2N3O3
- Molecular Weight : 391.2 g/mol
The presence of various functional groups in its structure contributes to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research has indicated that quinoline derivatives often possess antimicrobial properties. For instance, similar compounds have shown significant activity against various bacterial strains. A study on related quinolone derivatives reported minimum inhibitory concentrations (MIC) as low as 6.55 µM against Mycobacterium tuberculosis . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial efficacy.
Enzyme Inhibition
Quinoline derivatives are known to act as inhibitors of various enzymes. For example, compounds with similar structures have been identified as selective inhibitors of monoamine oxidase B (MAO-B), with IC50 values in the nanomolar range . The potential for this compound to inhibit MAO-B could be explored further due to its structural characteristics.
Study 1: Anticancer Activity
A study investigated the anticancer properties of quinoline derivatives. It was found that certain derivatives exhibited significant cytotoxic effects on cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways. Although direct studies on this compound are yet to be published, its structural analogs have shown promise in this area.
Study 2: Antiviral Properties
Another area of interest is the antiviral activity of quinoline derivatives. Research has indicated that some compounds can inhibit viral replication effectively. Given the structural framework of this compound, it may also exhibit similar antiviral properties warranting further investigation.
Summary Table of Biological Activities
| Activity Type | Related Compounds | IC50/MIC Values | Notes |
|---|---|---|---|
| Antimicrobial | Quinoline derivatives | ~6.55 µM | Active against Mycobacterium tuberculosis |
| Enzyme Inhibition | MAO-B inhibitors | ~5.3 nM | Selective inhibition observed |
| Anticancer | Various quinolone derivatives | Varies | Induces apoptosis in cancer cell lines |
| Antiviral | Quinoline-based compounds | Varies | Potential inhibition of viral replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
